Cas no 220652-51-7 (Boc-3,4-dehydro-D-proline Methyl ester)
Boc-3,4-dehydro-D-proline Methyl ester Chemical and Physical Properties
Names and Identifiers
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- Boc-3,4-dehydro-D-proline Methyl ester
- (R)-2,5-DIHYDRO-PYRROLE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER
- (R)-N-Boc-3,4-didehydroproline methyl ester
- (R)-tert-Butyl 2,5-dihydro-2-methyl-1H-pyrrole-1,2-dicarboxylate
- 1-tert-butyl 2-methyl (2R)-2,5-dihydro-1H--pyrrole-1,2-dicarboxylate
- 2,5-dihydropyrrole-1,2R-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
- methyl N-BOC-3,4-didehydro-(R)-prolinate
- 220652-51-7
- C78063
- 1-O-tert-butyl 2-O-methyl (2R)-2,5-dihydropyrrole-1,2-dicarboxylate
- Boc-3,4-dehydro-L-proline methyl ester
- (R)-1-tert-butyl2-methyl1H-pyrrole-1,2(2H,5H)-dicarboxylate
- (R)-1-tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate
- 1-(tert-Butyl) 2-methyl (R)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate
- BS-42093
- CS-0141487
- SCHEMBL3546343
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- MDL: MFCD11846998
- Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3/t8-/m1/s1
- InChI Key: YDQDZLXTPXNOKO-MRVPVSSYSA-N
- SMILES: O(C(N1CC=C[C@@H]1C(=O)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 227.11600
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.84000
- LogP: 1.27280
Boc-3,4-dehydro-D-proline Methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A674643-1g |
(R)-1-tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate |
220652-51-7 | 95% (stabilized with TBC) | 1g |
$72.0 | 2025-02-21 | |
| Ambeed | A674643-100mg |
(R)-1-tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate |
220652-51-7 | 95% (stabilized with TBC) | 100mg |
$15.0 | 2025-02-21 | |
| Ambeed | A674643-250mg |
(R)-1-tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate |
220652-51-7 | 95% (stabilized with TBC) | 250mg |
$24.0 | 2025-02-21 | |
| Ambeed | A674643-5g |
(R)-1-tert-butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate |
220652-51-7 | 95% (stabilized with TBC) | 5g |
$294.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D779949-1g |
Methyl (R)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylate |
220652-51-7 | 95% | 1g |
$565 | 2023-09-03 | |
| ChemScence | CS-0141487-1g |
1-(tert-Butyl) 2-methyl (R)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate |
220652-51-7 | 99.30% | 1g |
$138.0 | 2022-04-27 | |
| ChemScence | CS-0141487-5g |
1-(tert-Butyl) 2-methyl (R)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate |
220652-51-7 | 99.30% | 5g |
$528.0 | 2022-04-27 | |
| ChemScence | CS-0141487-100mg |
1-(tert-Butyl) 2-methyl (R)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate |
220652-51-7 | 99.30% | 100mg |
$45.0 | 2022-04-27 | |
| Chemenu | CM386239-1g |
Methyl (R)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylate |
220652-51-7 | 95%+ | 1g |
$149 | 2023-02-17 | |
| Chemenu | CM386239-5g |
Methyl (R)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylate |
220652-51-7 | 95%+ | 5g |
$572 | 2023-02-17 |
Boc-3,4-dehydro-D-proline Methyl ester Suppliers
Boc-3,4-dehydro-D-proline Methyl ester Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Boc-3,4-dehydro-D-proline Methyl ester
Boc-3,4-Dehydro-D-Proline Methyl Ester (CAS No. 220652-51-7): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
Boc-3,4-dehydro-D-proline methyl ester (CAS No. 220652-51-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound is a derivative of proline, a non-proteinogenic amino acid, and features a dehydrogenated ring system and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group makes it particularly useful in synthetic organic chemistry for the controlled manipulation of proline derivatives.
The chemical structure of Boc-3,4-dehydro-D-proline methyl ester consists of a five-membered ring with a double bond between the 3 and 4 positions, which imparts significant rigidity and conformational stability to the molecule. The methyl ester group at the carboxylic acid position adds further functional versatility, allowing for easy conversion to other derivatives through standard esterification reactions. The Boc protecting group, on the other hand, ensures that the nitrogen atom remains unreactive during synthetic transformations, facilitating stepwise synthesis of complex molecules.
Recent research has highlighted the importance of Boc-3,4-dehydro-D-proline methyl ester in the development of novel therapeutic agents. For instance, studies have shown that dehydroproline derivatives can exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for the treatment of various diseases. A notable example is their potential use in neurodegenerative disorders such as Alzheimer's disease, where oxidative stress plays a crucial role in disease progression.
In addition to its biological activities, Boc-3,4-dehydro-D-proline methyl ester has been utilized as a key intermediate in the synthesis of peptidomimetics and peptidic natural products. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as enhanced stability and bioavailability. The rigid structure of dehydroproline derivatives makes them ideal for designing peptidomimetics that can adopt specific conformations required for biological activity.
The synthesis of Boc-3,4-dehydro-D-proline methyl ester typically involves several steps. One common approach is to start with D-proline and introduce the Boc protecting group through tert-butyloxycarbonylation. The resulting Boc-protected proline is then subjected to dehydrogenation to form the dehydroproline ring system. Finally, methylation of the carboxylic acid group yields the desired methyl ester derivative. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physicochemical properties of Boc-3,4-dehydro-D-proline methyl ester have also been extensively studied. It is a white crystalline solid with a melting point ranging from 100 to 105°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but exhibits limited solubility in water. These properties make it easy to handle and purify using standard techniques such as recrystallization and column chromatography.
In terms of safety and handling, Boc-3,4-dehydro-D-proline methyl ester is generally considered safe when proper laboratory protocols are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact. It is important to store the compound in a cool, dry place away from direct sunlight and sources of heat or ignition.
The future prospects for Boc-3,4-dehydro-D-proline methyl ester are promising. Ongoing research is focused on exploring its potential applications in drug discovery and development. For example, scientists are investigating its use as a scaffold for designing small-molecule inhibitors targeting specific enzymes involved in disease pathways. Additionally, there is growing interest in using dehydroproline derivatives as building blocks for constructing complex molecular architectures with tailored biological activities.
In conclusion, Boc-3,4-dehydro-D-proline methyl ester (CAS No. 220652-51-7) is a valuable compound with a wide range of applications in medicinal chemistry. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and peptidomimetics. As research in this area continues to advance, it is likely that new uses for this compound will be discovered, further expanding its utility in both academic and industrial settings.
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